molecular formula C7H2BrClF4O2S B15290257 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B15290257
M. Wt: 341.51 g/mol
InChI Key: GABWMVKHQJEETQ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2BrClF4O2S. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.

    Bromination: The aromatic compound is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

    Sulfonylation: Finally, the compound is sulfonylated using chlorosulfonic acid or a similar sulfonylating agent to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction: The compound can be reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are commonly used.

Major Products Formed

    Sulfonamides: Reaction with amines forms sulfonamide derivatives.

    Sulfonate Esters: Reaction with alcohols forms sulfonate esters.

    Aromatic Derivatives: Electrophilic substitution reactions yield various aromatic derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride finds applications in several scientific research fields:

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The presence of electron-withdrawing groups enhances its reactivity, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This unique structure imparts distinct reactivity and properties, making it valuable in specialized chemical synthesis applications.

Properties

Molecular Formula

C7H2BrClF4O2S

Molecular Weight

341.51 g/mol

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(6(4)10)16(9,14)15/h1-2H

InChI Key

GABWMVKHQJEETQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(F)(F)F

Origin of Product

United States

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